去氢紫草素

描述

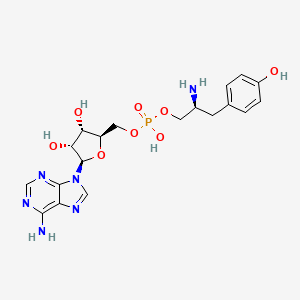

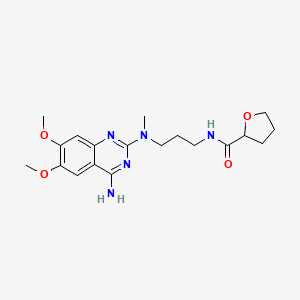

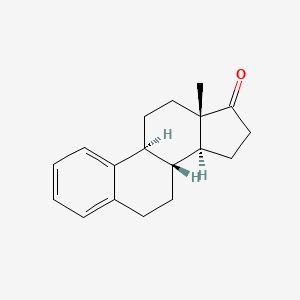

Dehydroheliotridine is a pyrrolizidine alkaloid metabolite that is formed from the metabolism of heliotridine-based pyrrolizidine alkaloids such as lasiocarpine and heliotrine . It is identified as dehydroheliotridine (6,7-dihydro-7α-hydroxy-1-hydroxymethyl-5 H -pyrrolizine) by chromatography and nuclear magnetic resonance and mass spectroscopy . The molecular formula of dehydroheliotridine is C8H11NO2 .

科学研究应用

植物和动物研究中的去氢紫草素

吡咯里西啶生物碱代谢中 DNA 加合物的形成:去氢紫草素被认为是紫草素(一种吡咯里西啶生物碱)代谢过程中形成的代谢物。它的代谢导致形成 DHP 衍生的 DNA 加合物,这是吡咯里西啶生物碱暴露和致瘤性的常见生物标记 (Xia et al., 2008).

对肝脏疾病的抑制作用:去氢卡维丁(一种相关化合物)对四氯化碳诱导的大鼠肝纤维化和急性肝毒性表现出保护作用。它似乎通过减少氧化应激和促进胶原分解来发挥这些作用 (Wang et al., 2011); (Wang et al., 2008).

对学习和记忆损伤的影响:去氢卡维丁还可以减轻 d-半乳糖诱导的大鼠学习和记忆损伤。这可能是因为它在增强突触可塑性和减少氧化损伤方面发挥了作用 (Fu et al., 2018).

生化研究中的去氢紫草素

脱水酶和自由基催化:对代表一类新型脱水酶的 4-羟基丁酰辅酶 A 脱水酶的研究突出了这些酶在自由基介导脱水中发挥的重要作用。这可以提供对可能涉及各种生化途径中去氢紫草素相关化合物的机制的见解 (Martins et al., 2004).

环境研究中的脱氢酶:土壤脱氢酶被用作环境污染的指标,包括石油产品污染。了解不同的脱氢酶如何对这些污染物做出反应可以指导环境修复策略 (Kaczyńska et al., 2015).

植物胁迫反应中的脱水蛋白:脱水蛋白与脱水酶密切相关,在植物对非生物胁迫的反应中起着至关重要的作用。它们可以防止脱水,并参与在胁迫条件下维持膜和酶的完整性。这项研究有助于我们了解植物如何适应环境胁迫,这可能与去氢紫草素研究相关 (Yu et al., 2018).

安全和危害

According to the safety data sheet, exposure to dehydroheliotridine should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

属性

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPRRXUPCPFWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolizine-7-methanol, 2,3-dihydro-1-hydroxy- | |

CAS RN |

26400-45-3, 31470-63-0 | |

| Record name | (+-)-Dehydroheliotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDRORETRONECINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3OL6W2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)

![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)